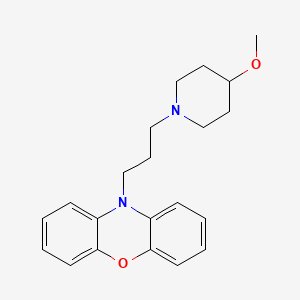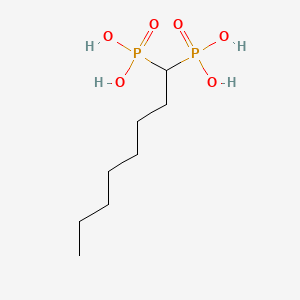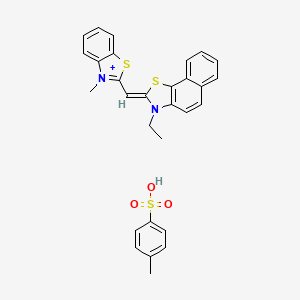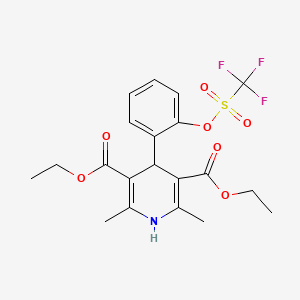![molecular formula C20H27N5O6 B12714127 2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid CAS No. 2945-20-2](/img/structure/B12714127.png)
2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 72868 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with various biological systems, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 72868 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 72868 is scaled up to meet the demands of research and commercial applications. This often involves the use of large-scale reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
NSC 72868 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
The reactions involving NSC 72868 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles that can replace specific functional groups within the compound.
Major Products Formed
The major products formed from the reactions of NSC 72868 depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
NSC 72868 has a wide range of scientific research applications, making it a valuable tool in multiple fields:
Chemistry: In chemistry, NSC 72868 is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to investigate cellular processes and molecular interactions, providing insights into the fundamental mechanisms of life.
Medicine: In medicine, NSC 72868 is explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: In industrial applications, the compound is used in the development of new materials and technologies, contributing to advancements in various sectors.
Mecanismo De Acción
The mechanism of action of NSC 72868 involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to proteins, enzymes, or receptors, altering their activity and influencing cellular processes. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
NSC 72868 can be compared to other similar compounds to highlight its unique properties and potential advantages:
Similar Compounds: Compounds such as NSC 125973 and NSC 34521 share structural similarities with NSC 72868 but may differ in their specific biological activities and applications.
Uniqueness: The uniqueness of NSC 72868 lies in its specific chemical structure and the resulting interactions with biological systems, which can lead to distinct effects and applications compared to other compounds.
Propiedades
Número CAS |
2945-20-2 |
|---|---|
Fórmula molecular |
C20H27N5O6 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[[4-[3-(2-amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27N5O6/c1-11-14(18(29)25-20(21)23-11)3-2-10-22-13-6-4-12(5-7-13)17(28)24-15(19(30)31)8-9-16(26)27/h4-7,15,18,22,29H,2-3,8-10H2,1H3,(H,24,28)(H,26,27)(H,30,31)(H3,21,23,25) |
Clave InChI |
UUCKJFUGBJJJIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N=C(N1)N)O)CCCNC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















